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  • Product: (2-Chlorothiazol-5-yl)boronic acid
  • CAS: 2377607-88-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chlorothiazol-5-yl)boronic acid

Introduction (2-Chlorothiazol-5-yl)boronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features—a Lewis acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chlorothiazol-5-yl)boronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features—a Lewis acidic boronic acid moiety and an electron-deficient, reactive 2-chlorothiazole ring—render it a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Physicochemical and Structural Properties

The reactivity and utility of (2-Chlorothiazol-5-yl)boronic acid are direct consequences of its molecular structure. The electron-withdrawing nature of the chlorine atom and the thiazole ring's nitrogen and sulfur heteroatoms significantly influences the properties of the boronic acid group.

Key Physicochemical Data
PropertyValueSource
CAS Number 2377607-88-8
Molecular Formula C₃H₃BClNO₂S
Molecular Weight 163.39 g/mol
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in polar organic solvents (e.g., DMF, Dioxane, THF)[1]
Structural Considerations and Stability

Like many boronic acids, (2-Chlorothiazol-5-yl)boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible in the presence of water. For analytical purposes, such as NMR spectroscopy, this oligomerization can lead to broadened peaks or complex spectra[2].

Stability and Storage: This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place[3]. The recommended storage temperature is typically between 2-8°C to minimize degradation.

Synthesis and Purification

The synthesis of (2-Chlorothiazol-5-yl)boronic acid is not widely documented in the literature, but a common and effective method for preparing heteroaryl boronic acids is through a lithiation-borylation sequence[4][5]. This involves the deprotonation of a suitable precursor with a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate.

Representative Synthetic Protocol: Lithiation-Borylation of 2-Chlorothiazole

This protocol is a representative procedure based on established methods for the synthesis of similar heteroaryl boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78°C using an acetone/dry ice bath.

  • Precursor Addition: 2-Chlorothiazole (1.0 equivalent) is added dropwise to the cooled THF[6].

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added slowly to the reaction mixture, ensuring the internal temperature does not exceed -70°C. The mixture is stirred at -78°C for 1 hour. The deprotonation is expected to occur at the C5 position, which is the most acidic proton on the 2-chlorothiazole ring.

  • Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78°C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH ~2). The mixture is then stirred vigorously for 1 hour to hydrolyze the boronate ester. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford (2-Chlorothiazol-5-yl)boronic acid as a solid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Dry THF in Flask B Cool to -78°C A->B C Add 2-Chlorothiazole B->C D Add n-BuLi @ -78°C (Lithiation) C->D E Add Triisopropyl Borate @ -78°C (Borylation) D->E F Warm to RT, Stir Overnight E->F G Quench with HCl (aq) F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K K J->K Final Product: (2-Chlorothiazol-5-yl)boronic acid

Caption: Workflow for the synthesis of (2-Chlorothiazol-5-yl)boronic acid.

Reactivity and Synthetic Applications

The primary application of (2-Chlorothiazol-5-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds[7][8]. The electron-deficient nature of the 2-chlorothiazole ring makes it an excellent coupling partner.

Suzuki-Miyaura Cross-Coupling

This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions[9].

Catalytic Cycle: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ ArX Ar-X (Aryl Halide) PdII_ArX Ar-Pd(II)L₂-X PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_ArR->Product ArX->PdII_ArX Oxidative Addition BoronicAcid R-B(OH)₂ ((2-Chlorothiazol-5-yl)boronic acid) Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling with an Aryl Bromide

This protocol provides a general starting point for the coupling of (2-Chlorothiazol-5-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equivalent), (2-Chlorothiazol-5-yl)boronic acid (1.2 equivalents), and finely ground potassium phosphate (K₃PO₄, 2.5 equivalents)[10].

  • Inert Atmosphere: Seal the vessel and purge by evacuating and backfilling with argon or nitrogen (repeat 3-5 times).

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Common Side Reactions and Mitigation
  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by high temperatures and aqueous basic conditions[11].

    • Mitigation: Use a stable boronic ester (e.g., pinacol ester), use anhydrous conditions if possible, or use a stronger, non-aqueous base like potassium fluoride (KF)[8].

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction[12].

    • Mitigation: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. Use a precatalyst that readily forms the active Pd(0) species.

  • Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom[13]. This is more common with electron-deficient heteroaryl halides.

    • Mitigation: Optimize the choice of base and solvent. Sometimes a weaker base or a non-protic solvent can suppress this pathway.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of (2-Chlorothiazol-5-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring. The chemical shift will be downfield due to the electron-withdrawing effects of the heteroatoms and the chlorine. The protons of the B(OH)₂ group are typically broad and may exchange with water in the solvent, sometimes not being observed.

  • ¹³C NMR: The carbon NMR will show three distinct signals for the thiazole ring carbons. The carbon bearing the boronic acid group (C5) and the carbon bearing the chlorine atom (C2) will have characteristic chemical shifts.

  • ¹¹B NMR: This technique is highly informative for boronic acids[14][15]. A signal in the range of δ 28-33 ppm is characteristic of a trigonal planar (sp² hybridized) boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron-impact (EI) or electrospray ionization (ESI) can be used. A key feature to look for is the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and boron (¹⁰B/¹¹B ratio of approximately 1:4), which will be evident in the molecular ion peak[12].

Infrared (IR) Spectroscopy

Key vibrational modes to be observed include:

  • A broad O-H stretch around 3200-3500 cm⁻¹ associated with the boronic acid group.

  • A strong B-O stretch around 1300-1400 cm⁻¹.

  • C=N and C=C stretching vibrations from the thiazole ring in the 1500-1600 cm⁻¹ region.

Conclusion

(2-Chlorothiazol-5-yl)boronic acid is a valuable and reactive building block for organic synthesis. A thorough understanding of its properties, including its synthesis, stability, and reactivity in cross-coupling reactions, is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions, particularly in Suzuki-Miyaura coupling, will enable the synthesis of a wide array of complex molecules while minimizing common side reactions.

References

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • PubChem. (n.d.). Thiazol-2-ylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15911–15923. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.
  • Google Patents. (2000). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566A1.
  • Google Patents. (2001). Process for preparing 2-chloro-5-chloromethylthiazole. US6214998B1.
  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. (2022). PMC. Available at: [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC. Available at: [Link]

  • Chemspeed Technologies. (2022). Lithiation-borylation reaction: in situ IR & batch automation. Retrieved from [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). SlideShare. Available at: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Sporzynski, A., et al. (2006). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Available at: [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hara, O., et al. (2006). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 4-METHYLTHIAZOLE AND 2-TRIMETHYLSILYLTHIAZOLES WITH BIARYL TRIFLATES. HETEROCYCLES, 68(1), 1-5. Available at: [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives. EP 0446913 A1. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

Sources

Exploratory

Solubility profile of (2-Chlorothiazol-5-yl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2-Chlorothiazol-5-yl)boronic Acid in Organic Solvents Abstract (2-Chlorothiazol-5-yl)boronic acid is a pivotal building block in contemporary drug discovery and o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (2-Chlorothiazol-5-yl)boronic Acid in Organic Solvents

Abstract

(2-Chlorothiazol-5-yl)boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing purification efficiency, and developing robust formulations. This technical guide provides a comprehensive analysis of the anticipated solubility profile of (2-Chlorothiazol-5-yl)boronic acid, drawing upon established principles and data from analogous boronic acids. Furthermore, this document outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile reagent.

Introduction: The Significance of (2-Chlorothiazol-5-yl)boronic Acid

(2-Chlorothiazol-5-yl)boronic acid belongs to the versatile class of organoboron compounds, which have become indispensable tools in modern organic chemistry.[1] The boronic acid moiety, -B(OH)₂, serves as a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] The presence of the 2-chlorothiazole scaffold imparts unique electronic properties and provides a handle for further synthetic transformations, making this reagent particularly valuable in the synthesis of novel pharmaceutical agents and functional materials.

The efficiency and success of synthetic procedures involving (2-Chlorothiazol-5-yl)boronic acid are intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to sluggish reaction kinetics, incomplete conversions, and challenges in purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for homogenous reaction conditions, effective crystallization, and chromatographic purification.

Anticipated Solubility Profile of (2-Chlorothiazol-5-yl)boronic Acid

While specific quantitative solubility data for (2-Chlorothiazol-5-yl)boronic acid is not extensively documented in publicly available literature, an informed projection of its solubility can be derived from the well-studied behavior of analogous compounds, such as phenylboronic acid.[3][4][5] The solubility of boronic acids is governed by a combination of factors including the polarity of the solvent, the potential for hydrogen bonding, and the nature of the organic substituent.

Table 1: Anticipated Qualitative Solubility of (2-Chlorothiazol-5-yl)boronic Acid in Common Organic Solvents

Solvent ClassExamplesAnticipated Solubility LevelRationale
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl etherHigh Ethers are effective solvents for many boronic acids due to their ability to act as hydrogen bond acceptors and their moderate polarity.[3][4]
Alcohols Methanol, Ethanol, IsopropanolHigh to Moderate Alcohols can engage in hydrogen bonding with the boronic acid hydroxyl groups, promoting solvation. However, the potential for esterification exists.
Ketones Acetone, 2-ButanoneHigh to Moderate Similar to ethers, ketones are good hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in acetone.[3][4]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These solvents are highly polar and are generally excellent solvents for a wide range of organic compounds, including boronic acids.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate Phenylboronic acid shows moderate solubility in chloroform, suggesting it can be a suitable solvent, potentially for crystallization.[3][4]
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate The non-polar nature of these solvents limits their ability to solvate the polar boronic acid group. The thiazole ring may offer some pi-stacking interactions.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low These non-polar solvents are generally poor solvents for polar compounds like boronic acids and are often used as anti-solvents for crystallization.[3][4]
Esters Ethyl acetateModerate The polarity of ethyl acetate should allow for moderate dissolution of the boronic acid.

Disclaimer: This table provides an estimated solubility profile based on general principles and data for analogous compounds. Experimental verification is essential for obtaining precise solubility data for (2-Chlorothiazol-5-yl)boronic acid.

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol details the widely accepted and robust shake-flask method (OECD Guideline 105) for determining the equilibrium solubility of (2-Chlorothiazol-5-yl)boronic acid. This method is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium and accurate quantification.

Materials and Equipment
  • (2-Chlorothiazol-5-yl)boronic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[2][6]

Step-by-Step Methodology
  • Preparation of the Test System:

    • Add an excess amount of (2-Chlorothiazol-5-yl)boronic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved. A visual excess of solid should remain at the end of the equilibration period.

    • Prepare at least three replicate vials for each solvent to assess the reproducibility of the measurement.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker set to a standard temperature, typically 25 °C ± 0.5 °C.

    • Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility values.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[2][6] A calibration curve must be prepared using standards of known concentrations of (2-Chlorothiazol-5-yl)boronic acid.

    • The choice of analytical technique depends on the chromophoric properties of the molecule and the required sensitivity. LC-MS/MS offers high sensitivity and specificity.[2][6]

  • Calculation:

    • Calculate the concentration of (2-Chlorothiazol-5-yl)boronic acid in the saturated solution from the calibration curve, accounting for the dilution factor.

    • The solubility is expressed as the average concentration from the replicate samples, typically in g/L, mg/mL, or mol/L.

Causality Behind Experimental Choices
  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible results.

  • Prolonged Agitation: Guarantees that the system has reached thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Filtration: Prevents undissolved solid particles from being included in the quantified sample, which would lead to an overestimation of solubility.

  • Validated Analytical Method: Ensures the accuracy, precision, and linearity of the quantification step, which is fundamental to the reliability of the final solubility value.

Visualization of Experimental Workflow

The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method and the key factors influencing the solubility of boronic acids.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess (2-Chlorothiazol-5-yl)boronic acid prep2 Add to vial with known volume of solvent prep1->prep2 prep3 Prepare triplicate samples for each solvent prep2->prep3 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep3->equil1 sep1 Allow excess solid to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtered saturated solution sep3->quant1 quant2 Analyze by validated HPLC-UV or LC-MS/MS calc1 Determine concentration from calibration curve quant2->calc1 calc2 Report average solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties center Solubility of (2-Chlorothiazol-5-yl)boronic acid p1 Polarity of Thiazole Ring p1->center p2 Hydrogen Bonding Capacity of -B(OH)₂ p2->center p3 Crystal Lattice Energy p3->center p4 Potential for Boroxine Formation p4->center s1 Polarity s1->center s2 Hydrogen Bond Donating/Accepting Ability s2->center s3 Dielectric Constant s3->center sys1 Temperature sys1->center sys2 pH (for aqueous systems) sys2->center

Caption: Key factors influencing the solubility of (2-Chlorothiazol-5-yl)boronic acid.

Trustworthiness: Addressing Potential Challenges

A critical aspect of handling boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This equilibrium is solvent and temperature-dependent and can complicate solubility measurements. The formation of the less polar boroxine can alter the overall measured solubility. It is therefore imperative that the analytical method be capable of distinguishing between the boronic acid and its corresponding boroxine, or that conditions are chosen to minimize boroxine formation.

Furthermore, some boronic acids can exhibit polymorphism, where different crystalline forms have different solubilities. It is good practice to characterize the solid form of the (2-Chlorothiazol-5-yl)boronic acid being used for the solubility determination.

Conclusion

While direct, quantitative solubility data for (2-Chlorothiazol-5-yl)boronic acid requires experimental determination, a robust understanding of its likely behavior can be inferred from the extensive knowledge base of analogous boronic acids. This technical guide provides a scientifically grounded framework for anticipating its solubility profile and a detailed, reliable protocol for its empirical measurement. By adhering to the principles of scientific integrity and self-validation outlined herein, researchers can generate high-quality solubility data, enabling the more effective and efficient use of this important synthetic building block in drug discovery and development.

References

  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 847-863. [Link]

  • Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4536-4544. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

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  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Pitzer, K. S. (1991). Activity Coefficients in Electrolyte Solutions (2nd ed.). CRC Press.
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  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021369118. [Link]

  • Ibrahim, Y., & Lawal, A. (2021). Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. LAJANS, 6(1), 30-36.
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  • Oszczapowicz, I., & Kister, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4871–4879.
  • MolecularCloud. (2025, January 16). A Comprehensive Overview of Boronic Acids & Derivatives. [Link]

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Foundational

Literature review on 2-chlorothiazole derivatives in medicinal chemistry

Executive Summary The 2-chlorothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical junction point for divergent synthesis. Its unique electronic architecture—characte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chlorothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical junction point for divergent synthesis. Its unique electronic architecture—characterized by the electron-withdrawing nitrogen and sulfur atoms—renders the C-2 position highly susceptible to nucleophilic attack (


) while the C-4 and C-5 positions remain available for electrophilic substitution or cross-coupling. This guide provides a technical deep-dive into the synthetic utility, structure-activity relationships (SAR), and experimental protocols for leveraging 2-chlorothiazole in drug discovery, specifically targeting kinase inhibitors and antimicrobial agents.

Chemical Reactivity & Synthetic Versatility

The utility of 2-chlorothiazole stems from its ability to act as a programmable core. Unlike simple phenyl rings, the thiazole ring offers distinct vectors for functionalization based on local electron density.

Electronic Architecture
  • Position 2 (C-Cl): The adjacent nitrogen (imine-like) and sulfur atoms pull electron density, making C-2 electron-deficient. This facilitates Nucleophilic Aromatic Substitution (

    
    ) , allowing rapid introduction of amines, thiols, or alkoxides without transition metal catalysts (though Pd-catalysis enhances yields for difficult substrates).
    
  • Position 5 (C-H): This position is the most nucleophilic carbon on the ring. It is the preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration) and C-H Activation .

  • Position 4 (C-H): Sterically accessible but electronically less reactive than C-5. Functionalization here is often achieved via pre-functionalized starting materials (e.g.,

    
    -haloketone condensation) or specific cross-coupling strategies.
    
Synthetic Divergence Workflow

The following diagram illustrates the standard synthetic pathways branching from the parent 2-chlorothiazole.

SyntheticDivergence Start 2-Chlorothiazole (Scaffold) SNAr 2-Aminothiazoles (Kinase Inhibitors) Start->SNAr SNAr (Amines) Base, Heat/MW Suzuki 2-Arylthiazoles (Biaryl Scaffolds) Start->Suzuki Suzuki-Miyaura Pd(0), Ar-B(OH)2 Lithiation 5-Substituted Thiazoles Start->Lithiation C-H Activation/Lithiation n-BuLi, Electrophile

Figure 1: Divergent synthetic pathways from the 2-chlorothiazole core.[1][2] The C-2 chlorine serves as the primary "handle" for diversity.

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

The 2-aminothiazole moiety, derived directly from 2-chlorothiazole, is a hallmark of ATP-competitive kinase inhibitors.

  • Mechanism: The thiazole nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Methionine residues), while the amino group (NH) acts as a donor.

  • Case Study (Dasatinib Analogs): While Dasatinib uses a complex thiazole synthesis, 2-chlorothiazole derivatives allow for rapid "scaffold hopping" to generate simplified analogs targeting Src and Abl kinases.

  • CDK Inhibitors: Recent studies highlight 2-aminothiazoles as potent CDK9 inhibitors, where the thiazole ring positions hydrophobic groups into the ATP-binding pocket.

Antimicrobial & Antifungal Agents[3][4][5][6][7][8][9]
  • Sulfathiazole Evolution: Historical sulfonamides utilized the thiazole ring for metabolic stability. Modern derivatives use the 2-chlorothiazole precursor to link morpholine or piperazine rings, enhancing solubility and membrane permeability against Gram-negative bacteria (e.g., E. coli).

  • Carbonic Anhydrase (CA) Inhibitors: Morpholine-derived thiazoles have shown selective inhibition of Bovine CA-II, a target relevant for glaucoma and diuretic therapy.

Structure-Activity Relationship (SAR) Logic

The following diagram summarizes the SAR rules derived from recent literature reviews.

SAR_Logic Core Thiazole Core C-2 Position C-4 Position C-5 Position Rule2 H-Bond Donor/Acceptor (Kinase Hinge Binding) Solubility Modulation Core:C2->Rule2 Rule4 Steric Bulk Tolerance (Hydrophobic Pocket Filling) Core:C4->Rule4 Rule5 Metabolic Stability Site (Block Oxidation via F/Cl) Core:C5->Rule5

Figure 2: SAR Logic for Thiazole Derivatives. C-2 modifications drive potency and solubility, while C-5 substitutions often address metabolic liabilities.

Technical Protocol: Displacement

Objective: Synthesis of 4-(thiazol-2-yl)morpholine via nucleophilic aromatic substitution. Rationale: This protocol avoids transition metals, reducing cost and metal scavenging steps in late-stage synthesis.

Reagents
  • Substrate: 2-Chlorothiazole (1.0 equiv)

  • Nucleophile: Morpholine (1.5 - 2.0 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)

  • Temperature: 80°C - 100°C

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-chlorothiazole (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add powdered anhydrous

    
     (2.0 mmol). Stir for 5 minutes at room temperature.
    
  • Nucleophile Introduction: Add Morpholine (1.5 mmol) dropwise.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ). Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
    
    • Note: The spot for 2-chlorothiazole (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour into ice-cold water (20 mL). The product may precipitate.[4][5][6][7]

    • If solid: Filter and wash with cold water.

    • If oil: Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-40% EtOAc/Hexane).

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion Temperature too lowIncrease to 120°C or use Microwave irradiation (140°C, 20 min).
Hydrolysis (OH product) Wet solvent/BaseEnsure anhydrous DMF and dry

.
Darkening/Tar OxidationDegas solvent with

prior to heating.

Data Summary: Comparative Biological Activity

The following table synthesizes representative


 data from literature for thiazole derivatives against common targets.
Compound ClassSubstitution (C-2)Substitution (C-4/C-5)TargetActivity (

)
Ref
2-Chlorothiazole -Cl-HS. aureus>100

(Inactive)
[1]
Aminothiazole -NH-Ph-OMe-PhCDK9 0.64

[2]
Morpholine-Thiazole -Morpholine4-NO2-PhCA-II 14.68

[3]
Hydrazinyl-Thiazole -NH-NH24-PhE. coliMIC: 12.5

[4]

Key Insight: The parent 2-chlorothiazole is biologically inert in many assays but serves as the precursor to high-potency nanomolar inhibitors (Aminothiazoles).

References

  • BenchChem. (2025).[8][9] Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. Retrieved from

  • National Institutes of Health (NIH). (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from

  • Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Mechanism. Retrieved from

Sources

Exploratory

Structural analysis of (2-Chlorothiazol-5-yl)boronic acid building blocks

Structural Analysis & Application Guide: (2-Chlorothiazol-5-yl)boronic Acid Building Blocks Executive Summary (2-Chlorothiazol-5-yl)boronic acid and its pinacol ester derivative are critical heterocyclic building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis & Application Guide: (2-Chlorothiazol-5-yl)boronic Acid Building Blocks

Executive Summary

(2-Chlorothiazol-5-yl)boronic acid and its pinacol ester derivative are critical heterocyclic building blocks in modern medicinal chemistry. They serve as the primary vehicle for introducing the 2-chlorothiazole moiety—a pharmacophore found in various anti-infective and oncological candidates—into complex scaffolds via Suzuki-Miyaura cross-coupling.

This guide addresses the structural dynamics, synthesis, and handling of these compounds. A key technical distinction is drawn between the thermodynamically stable pinacol ester (storage form) and the kinetically sensitive free boronic acid (reactive species), which is prone to rapid protodeboronation.

Structural Dynamics & Electronic Profile

The utility of (2-Chlorothiazol-5-yl)boronic acid is defined by the electronic interplay between the electron-withdrawing chlorine at C2, the nitrogen lone pair, and the empty p-orbital of the boron atom at C5.

The Boronic Acid-Boroxine Equilibrium

Like most aryl boronic acids, the free acid does not exist as a discrete monomer in the solid state. It exists in a dynamic equilibrium with its cyclic trimer (boroxine). This dehydration is reversible but complicates stoichiometric calculations if not accounted for.

Key Structural Features:

  • C2-Chlorine: Inductively withdraws electron density, reducing the basicity of the thiazole nitrogen (

    
     of conjugate acid < 1.0). This is advantageous for stability compared to 2-aminothiazoles but activates the C2 position for nucleophilic aromatic substitution (
    
    
    
    ).
  • C5-Boron: The

    
     hybridized boron is a Lewis acid. In the free acid form, it is highly susceptible to protodeboronation due to the electron-deficient nature of the thiazole ring.
    
Protodeboronation Mechanism

The primary instability mode is base-catalyzed protodeboronation. Unlike phenylboronic acids, 2-heteroaryl boronic acids can undergo a pathway where the ring nitrogen (even if weakly basic) facilitates the cleavage of the C-B bond.

Diagram 1: Protodeboronation Pathway The following diagram illustrates the mechanism where the formation of a boronate complex precedes the irreversible C-B bond cleavage.

Protodeboronation Start Boronic Acid (Neutral) Boronate Boronate Complex (Tetrahedral Anion) Start->Boronate + OH- / Base TS Transition State (Ipso-Protonation) Boronate->TS + H2O (Slow Step) Product De-borylated Product (2-Chlorothiazole) TS->Product - B(OH)3

Caption: Base-catalyzed protodeboronation mechanism common to electron-deficient 2-heteroaryl boronic acids.

Synthesis & Impurity Profiling[1][2]

Due to the instability of the free acid, the Pinacol Ester (Bpin) is the preferred synthetic target and commercial form.

Synthesis Protocol: Cryogenic Lithiation

The most reliable route utilizes a lithium-halogen exchange or direct deprotonation at C5 (if C2 is blocked), followed by electrophilic trapping.

Protocol:

  • Reagents: 2-Chlorothiazole,

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA, Isopropyl pinacol borate.
  • Conditions: Anhydrous THF,

    
     under Argon.
    
  • Workflow:

    • Cool 2-chlorothiazole in THF to

      
      .
      
    • Add LDA (1.1 eq) dropwise. Note: LDA is preferred over n-BuLi to avoid nucleophilic attack at C2.

    • Stir for 30 min to generate the lithiated species (2-chloro-5-lithiothiazole).

    • Add Isopropyl pinacol borate (1.2 eq).[1]

    • Warm to RT and quench with mild acid (aqueous

      
      ).
      
Impurity Profile
Impurity TypeOriginControl Strategy
Protodeboronated Species Hydrolysis of C-B bond during workup or storage.Store Bpin ester under inert gas at

. Avoid strong bases in workup.
Homocoupling Dimer Oxidative coupling (Suzuki type) during synthesis.Exclude

rigorously; use high-purity Li-reagents.
Regioisomer (C4) Lithiation at incorrect position (rare for C2-substituted thiazoles).Control temperature strictly at

.

Analytical Characterization Strategy

Characterization must distinguish between the free acid, the boroxine, and the pinacol ester.

NMR Spectroscopy

The Pinacol ester (CAS: 1086111-09-2) provides the cleanest spectra.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 ppm (s, 1H, C4-H ): The diagnostic thiazole singlet.
      
    • 
       1.35 ppm (s, 12H, Pinacol-CH3 ): Strong singlet integrating to 12 protons.
      
  • 
    B NMR: 
    
    • 
       ~30 ppm: Characteristic broad peak for tricoordinate boron esters.
      
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive mode).

  • Observation: The boronic acid often does not show the molecular ion

    
     clearly due to dehydration/esterification in the source.
    
  • Pinacol Ester: Shows clear

    
     at m/z ~246/248 (Cl isotope pattern).
    

Diagram 2: Analytical Workflow

Analysis cluster_NMR Structural ID cluster_Purity Purity & Stability Sample Raw Sample (Solid) HNMR 1H NMR (CDCl3) Check C4-H & Pinacol Sample->HNMR BNMR 11B NMR Confirm Tricoordinate B Sample->BNMR HPLC HPLC (Acidic Mobile Phase) Detect De-borylated Impurity Sample->HPLC

Caption: Multi-modal analytical workflow for verifying identity and purity.

Reactivity & Suzuki Coupling Protocols[1]

The (2-Chlorothiazol-5-yl)boronic acid moiety is "electron-poor," making the transmetallation step in Suzuki coupling slower and the catalyst more susceptible to poisoning.

Optimization for Unstable Boronic Acids

Standard conditions (


, 

, Toluene/Water) often lead to high protodeboronation. Recommended Protocol:
  • Catalyst:

    
     or 
    
    
    
    + XPhos (Bulky, electron-rich ligands accelerate transmetallation).
  • Base: Weak bases like

    
     or 
    
    
    
    (anhydrous conditions).
  • Solvent: 1,4-Dioxane or THF (Dry).

  • Additives: Addition of

    
     (copper effect) can sometimes facilitate the coupling of difficult heteroaryl systems.
    
Self-Validating Protocol (Suzuki Coupling)
  • Setup: Charge flask with Aryl Halide (1.0 eq), Thiazole Boronate (1.2 - 1.5 eq), Base (2.0 eq), and Catalyst (5 mol%).

  • Degas: Cycle vacuum/Argon 3 times. Critical: Oxygen promotes homocoupling and phenol formation.

  • Reaction: Heat to

    
    . Monitor by LC-MS.[2][3]
    
  • Checkpoint: If protodeboronation (2-chlorothiazole) exceeds 10% within 1 hour, lower temperature to

    
     and switch to a more active catalyst (e.g., Pd-PEPPSI).
    

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4] Link

  • Synthesis of Thiazole Boronates

    • Tyrra, W. (2006). Heterocyclic boronic acids and esters. Heterocycles. Link

  • Suzuki Coupling of Unstable Boronic Acids

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[4] Link

  • Boronic Acid-Boroxine Equilibrium

    • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Exploratory

Difference between (2-Chlorothiazol-5-yl)boronic acid and its pinacol ester

An In-Depth Technical Guide to (2-Chlorothiazol-5-yl)boronic acid and its Pinacol Ester: A Comparative Analysis for Drug Development Professionals Introduction: The Strategic Importance of Heterocyclic Boronates In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Chlorothiazol-5-yl)boronic acid and its Pinacol Ester: A Comparative Analysis for Drug Development Professionals

Introduction: The Strategic Importance of Heterocyclic Boronates

In the landscape of modern medicinal chemistry and process development, Suzuki-Miyaura cross-coupling stands as a cornerstone for the construction of carbon-carbon bonds. The utility of this Nobel Prize-winning reaction is intrinsically linked to the stability and reactivity of its organoboron reagents. Among these, boronic acids and their corresponding pinacol esters are the most prevalent. This guide focuses on two such critical reagents: (2-Chlorothiazol-5-yl)boronic acid and its pinacol ester derivative. The 2-chlorothiazole moiety is a privileged scaffold in numerous biologically active compounds, making these building blocks highly valuable for drug discovery programs.

As a Senior Application Scientist, the choice between a boronic acid and its pinacol ester is not merely one of convenience but a strategic decision rooted in a deep understanding of their distinct physicochemical properties, stability profiles, and reactivity nuances. This whitepaper provides a comprehensive comparison, offering field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges, thereby enhancing reaction efficiency, reproducibility, and yield.

Part 1: A Tale of Two Reagents: Physicochemical and Structural Differences

At their core, the difference between (2-Chlorothiazol-5-yl)boronic acid and its pinacol ester lies in the functional group attached to the boron atom. This seemingly minor structural change has profound implications for the compound's stability, handling, and purification.

G cluster_0 (2-Chlorothiazol-5-yl)boronic acid cluster_1 (2-Chlorothiazol-5-yl)boronic acid pinacol ester BA BA BAPin BAPin

Caption: Chemical structures of the boronic acid and its pinacol ester.

Stability and Handling: The Protective Embrace of Pinacol

Boronic acids, particularly heteroaryl boronic acids, are notoriously susceptible to degradation.[1][2] Their primary instability arises from two key pathways:

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[2][3] This process, which occurs upon standing or heating, alters the molecular weight and stoichiometry of the reagent, complicating accurate dosing in reactions. While this equilibrium can be reversed under reaction conditions, it introduces a significant source of variability.

G BA 3 x (2-Chlorothiazol-5-yl)boronic acid Boroxine Boroxine Trimer BA->Boroxine - 3 H₂O Boroxine->BA + 3 H₂O Water 3 x H₂O

Caption: Equilibrium between a boronic acid and its boroxine trimer.

  • Protodeboronation: This is a critical decomposition pathway where the carbon-boron bond is cleaved by a proton source (often water, especially under basic or acidic conditions), replacing it with a carbon-hydrogen bond.[4][5] This results in the formation of an undesired, non-reactive byproduct (2-chlorothiazole in this case), directly reducing the yield of the desired cross-coupling product.[6]

The pinacol ester provides a robust solution to these stability issues. The bulky, bidentate pinacol ligand protects the Lewis acidic boron center, sterically and electronically hindering both dehydration and protodeboronation pathways.[7][8] This results in a reagent that is significantly more stable on the benchtop, often for extended periods under air, and less prone to degradation under reaction conditions.[1][3][9]

Solubility, Purification, and Physical State

The differing polarity of the two reagents dictates their physical properties and purification strategies. Boronic acids are typically polar, crystalline solids.[10] Their high polarity can make them challenging to purify via standard silica gel chromatography, as they may streak or remain adsorbed on the column.

In contrast, pinacol esters are considerably less polar.[2] They are often low-melting solids or oils that are more amenable to purification by flash chromatography on silica gel.[2] However, a critical caveat exists: prolonged contact with silica gel can cause hydrolysis of the ester back to the more polar boronic acid, leading to poor recovery.[2] Field experience has shown that rapid purification ("flashing") through a silica plug or using silica gel impregnated with boric acid can effectively suppress this decomposition.[2][11][12]

Comparative Properties Summary
Feature(2-Chlorothiazol-5-yl)boronic acid(2-Chlorothiazol-5-yl)boronic acid pinacol ester
Formula C₃H₃BClNO₂S[13]C₉H₁₃BClNO₂S
Molecular Weight 162.97 g/mol [13]245.53 g/mol
Stability Moderate; susceptible to dehydration (boroxine formation) and protodeboronation.[2][4][9]High; protected boron center significantly reduces degradation pathways.[7][8]
Handling Requires storage in a dry, inert atmosphere; sensitive to moisture and heat.[14][15]Generally bench-stable under air; less sensitive to atmospheric moisture.[3][9]
Physical State Typically a crystalline solid.Often a low-melting solid or oil.
Purification Can be challenging by standard silica chromatography due to high polarity.More amenable to silica chromatography, but risk of on-column hydrolysis.[2]

Part 2: Reactivity in Suzuki-Miyaura Cross-Coupling

While the pinacol ester offers superior stability, the choice of reagent directly impacts the kinetics and mechanism of the Suzuki-Miyaura reaction. The critical step affected is transmetalation, where the organic group is transferred from boron to the palladium catalyst.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ (Oxidative Addition) Transmetalation Ar-Pd(II)-R L₂ (Transmetalation) OxAdd->Transmetalation Transmetalation RedElim Ar-R (Product) Transmetalation->RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Boron R-B(OR')₂ (Boron Reagent) Boron->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Mechanism of Activation and Transmetalation

For a boronic acid to participate in transmetalation, it must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃).[16] This activation forms a more nucleophilic "ate" complex (boronate), which readily transfers its organic substituent to the palladium(II) center.

The role of the pinacol ester is more debated.[17] Two primary pathways are considered:

  • Direct Transmetalation: The ester may react directly, though the steric bulk of the pinacol group can make this process slower than with the corresponding boronate from the free acid.[17][18]

  • In Situ Hydrolysis (Slow Release): Under the aqueous basic conditions common to many Suzuki protocols, the pinacol ester can slowly hydrolyze to release the free boronic acid.[2][10] This boronic acid is then immediately activated by the base and enters the catalytic cycle.

This "slow-release" mechanism is a key advantage of pinacol esters, especially when dealing with unstable boronic acids.[4][9] By keeping the instantaneous concentration of the sensitive free boronic acid low, the rate of decomposition (protodeboronation) is minimized, while the rate of productive cross-coupling is maintained. This often leads to higher overall yields, particularly in challenging couplings with electron-rich heteroaryl chlorides or when prolonged reaction times at elevated temperatures are necessary.[9]

Choosing the Right Reagent: A Practical Framework
  • When to Use (2-Chlorothiazol-5-yl)boronic acid:

    • For Speed: When rapid reaction kinetics are desired and the coupling partners are highly reactive (e.g., aryl iodides or bromides). Boronic acids are generally more reactive than their corresponding esters.[6][19]

    • When Stability is Proven: In well-established, quick reactions where protodeboronation has been shown not to be a significant side reaction.

    • Cost and Availability: Boronic acids are often less expensive and more readily available than their ester counterparts.

  • When to Use (2-Chlorothiazol-5-yl)boronic acid pinacol ester:

    • For Stability and Shelf-Life: When the reagent will be stored for an extended period or when precise, reproducible results are paramount. The ester's stability eliminates the variability of boroxine formation.[3]

    • For Challenging Couplings: Essential for reactions prone to protodeboronation, such as those involving slow-reacting aryl chlorides, high temperatures, or extended reaction times.[9][20]

    • For Ease of Handling and Purification: When simplified handling and purification by standard chromatography are priorities. The ester's lower polarity and stability are advantageous.[2]

Part 3: Experimental Protocols

The following protocols are exemplary and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of (2-Chlorothiazol-5-yl)boronic acid pinacol ester

This procedure details the straightforward esterification of the boronic acid, a common step for researchers who prefer to synthesize the ester from the more readily available acid.

Materials:

  • (2-Chlorothiazol-5-yl)boronic acid (1.0 equiv)

  • Pinacol (1.0-1.2 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)

  • Anhydrous solvent (e.g., Diethyl ether, Toluene, or THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add (2-Chlorothiazol-5-yl)boronic acid, pinacol, and anhydrous MgSO₄.[21]

  • Add the anhydrous solvent (approx. 0.1 M concentration relative to the boronic acid).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the polar boronic acid.

  • Upon completion, filter the suspension to remove the MgSO₄ and any unreacted starting materials.

  • Rinse the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

  • The crude product can often be used directly or purified by flash column chromatography (using a short column and eluting quickly to minimize hydrolysis) or distillation if it is an oil.[21]

Protocol 2: Exemplary Suzuki-Miyaura Coupling with (2-Chlorothiazol-5-yl)boronic acid

Materials:

  • Aryl or Heteroaryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • (2-Chlorothiazol-5-yl)boronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, (2-Chlorothiazol-5-yl)boronic acid, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the organic solvent, followed by the aqueous base solution.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Exemplary Suzuki-Miyaura Coupling with (2-Chlorothiazol-5-yl)boronic acid pinacol ester

Materials:

  • Aryl or Heteroaryl Halide (e.g., 4-Chloroacetophenone) (1.0 equiv)

  • (2-Chlorothiazol-5-yl)boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst/Ligand system (e.g., Pd₂(dba)₃, 2 mol% / SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, typically 5:1 to 10:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, (2-Chlorothiazol-5-yl)boronic acid pinacol ester, the base (K₃PO₄), the palladium pre-catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (Dioxane/Water).

  • Heat the reaction mixture with vigorous stirring to 100-110 °C. The presence of water is crucial for the slow hydrolysis of the pinacol ester.[20]

  • Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides and pinacol esters may require longer reaction times.

  • Follow steps 6-10 from Protocol 2 for workup and purification.

Conclusion

The selection between (2-Chlorothiazol-5-yl)boronic acid and its pinacol ester is a critical decision that influences not only the outcome of a Suzuki-Miyaura coupling but also the efficiency of the entire synthetic workflow. The boronic acid offers higher intrinsic reactivity, which can be advantageous for rapid, straightforward couplings. However, this reactivity comes at the cost of stability, with dehydration and protodeboronation posing significant risks to yield and reproducibility.

The pinacol ester, conversely, serves as a robust, stable, and easily handled surrogate. Its "slow-release" nature under hydrolytic conditions provides a powerful strategy to mitigate decomposition pathways, making it the superior choice for challenging couplings involving unstable substrates or forcing conditions. By understanding the fundamental trade-offs in stability, handling, and reactivity detailed in this guide, researchers can make informed, causality-driven decisions, ultimately accelerating the path from discovery to development.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: New Insights into the Boronic Acid Cross-Coupling Reaction.
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Santa Cruz Biotechnology, Inc. (n.d.). Boronic Esters. SCBT.
  • Wikipedia. (2023, December 2).
  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework.
  • Cimpoia, A., Udrea, S., & Buiu, C. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Lab Alley. (2025, July 15). How to Store Boric Acid. Lab Alley.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Poster Board #1276. (n.d.).
  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • ACS Publications. (2016, November 30).
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Organic Syntheses. (n.d.). Synthesis of boronic esters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • U.S. Borax. (n.d.).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(40), 14073–14075.
  • SHURA. (n.d.).
  • ResearchGate. (n.d.).
  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • BLD Pharm. (n.d.). (2-chlorothiazol-5-yl)boronic acid.
  • Sigma-Aldrich. (n.d.).
  • Gillis, E. P., & Burke, M. D. (2009).
  • Sigma-Aldrich. (n.d.). Thiazole-5-boronic acid pinacol ester.
  • VTechWorks. (2010, May 5).
  • PubChem. (n.d.). Boric acid, pinacol ester.
  • Thoreauchem. (n.d.). (2-Chlorothiazol-5-yl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • leapchem. (n.d.). 5-Chlorothiophene-2-boronic Acid Pinacol Ester.
  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • BenchChem. (n.d.). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol).
  • 北京欣恒研科技有限公司. (n.d.). (2-Chlorothiazol-5-yl)boronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ECHEMI. (n.d.).
  • KU ScholarWorks. (n.d.).

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of 2,5-Disubstituted Thiazoles via (2-Chlorothiazol-5-yl)boronic Acid

Executive Summary The 2,5-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Dasatinib (Sprycel) and Dabrafenib (Tafinlar). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Dasatinib (Sprycel) and Dabrafenib (Tafinlar). This application note details the orthogonal functionalization of this core using (2-chlorothiazol-5-yl)boronic acid (and its pinacol ester surrogate).

The central challenge in this synthesis is the high susceptibility of electron-rich heteroaryl boronic acids to protodeboronation . This guide provides a chemically grounded strategy to mitigate this instability, prioritizing a C5-Suzuki First / C2-SNAr Second workflow. By maintaining the electron-withdrawing chlorine substituent during the cross-coupling step, we stabilize the C-B bond, ensuring high yields and reproducibility.

Strategic Analysis & Reaction Landscape

The Electronic Paradox

Successful synthesis requires navigating the opposing electronic demands of the thiazole ring:

  • Position 2 (C2): Highly electrophilic (similar to pyridine C2), prone to Nucleophilic Aromatic Substitution (SNAr).

  • Position 5 (C5): Nucleophilic in the context of the boronic acid (Suzuki coupling), but electron-rich and prone to protonolysis (deboronation) once the C-B bond is activated.

Route Selection: The Stability Hierarchy

The order of operations is critical.

  • Route A (Recommended): Suzuki Coupling at C5 before displacing the C2-Chlorine. The electron-withdrawing Cl atom pulls density from the ring, stabilizing the C-B bond against protodeboronation.

  • Route B (High Risk): Displacing the C2-Chlorine with an amine/alkoxide first creates an electron-rich 2-aminothiazole. This increases electron density at C5, accelerating protodeboronation and drastically lowering Suzuki yields.

ThiazoleStrategy cluster_legend Key Mechanism Start (2-Chlorothiazol-5-yl) boronic acid/ester InterA Intermediate A: 2-Chloro-5-arylthiazole Start->InterA Route A (Preferred) Suzuki Coupling (Cl stabilizes C-B) InterB Intermediate B: 2-Amino-5-boronylthiazole Start->InterB Route B (Risky) S_NAr First Final Target: 2-Amino-5-arylthiazole InterA->Final S_NAr Displacement (Amine/Heat) InterB->Final Suzuki (Low Yield) Dead Dead End: Protodeboronation InterB->Dead Rapid C-B Bond Hydrolysis Electron-withdrawing groups (Cl) stabilize Boron species. Electron-withdrawing groups (Cl) stabilize Boron species.

Figure 1: Strategic decision tree for 2,5-thiazole functionalization. Route A is preferred to prevent catalyst poisoning and starting material decomposition.

Core Protocol 1: C5-Arylation (Suzuki-Miyaura)

Objective: Install the C5-aryl group while preserving the C2-chloro handle. Reagent Note: While the boronic acid is the nominal reagent, it is highly recommended to use the pinacol ester (Bpin) derivative for improved shelf-stability and stoichiometry control. If using the free acid, increase loading to 1.5 equiv.

Materials
  • Substrate: Aryl Bromide or Iodide (1.0 equiv).[1]

  • Boron Source: (2-Chlorothiazol-5-yl)boronic acid pinacol ester (1.1–1.2 equiv).

  • Catalyst: XPhos Pd G3 (2–3 mol%) or Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₃PO₄ (2.0–3.0 equiv, 1M aqueous or anhydrous solid).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrophobic substrates).

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vessel with the aryl halide, boronate ester, and solid base. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the sparged solvent mixture via syringe.

  • Catalyst Addition: Add the Pd precatalyst quickly against a positive pressure of inert gas.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Caution: Do not exceed 100°C if possible; higher temperatures increase the rate of deboronation faster than the rate of transmetallation.

  • Monitoring: Check via LC-MS. The 2-Cl group is stable under these conditions; minimal SNAr byproduct is observed because oxidative addition into the C-Cl bond is kinetically slower than C-Br/I on the coupling partner.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Core Protocol 2: C2-Functionalization (SNAr)

Objective: Displace the C2-chloro group with a nucleophile (Amine, Alkoxide, Thiol). Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

Materials
  • Substrate: 2-Chloro-5-arylthiazole (from Protocol 1).

  • Nucleophile: Primary/Secondary Amine (1.5–2.0 equiv).

  • Base: DIPEA (Hunig's Base, 3.0 equiv) or Cs₂CO₃.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology
  • Setup: Dissolve the substrate in NMP (0.2–0.5 M concentration).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 100–120°C .

    • Note: The 2-chloro position is less reactive than a corresponding 2-chloropyridine. High temperatures or microwave irradiation are often required.

  • Microwave Option (Recommended): 140°C for 30 minutes in a sealed vial typically drives conversion to >95%.

  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc/LiCl (aq) to remove NMP.

Advanced Protocol: Telescoped One-Pot Sequence

For high-throughput applications, the intermediate isolation can be skipped. This relies on the orthogonality of the conditions: the Suzuki base (K₃PO₄) is generally insufficient to drive the SNAr reaction at 80°C, allowing the second step to be triggered thermally.

OnePot Step1 STEP 1: Suzuki Coupling (80°C, 2h) Reagents: Ar-Br, Boronate, Pd-Cat, K3PO4 Check LC-MS Check: Confirm consumption of Ar-Br Step1->Check Step2 STEP 2: S_NAr Addition (Add Amine + DIPEA directly) Check->Step2 Complete Step3 Thermal Shift (Increase T to 120°C or Microwave) Step2->Step3 Final Final Workup (Extract & Purify) Step3->Final

Figure 2: Workflow for the "Telescoped" One-Pot synthesis.

Protocol Modification:

  • Run the Suzuki coupling (Protocol 1) in 1,4-Dioxane (avoid Toluene if possible, as it limits the temp for Step 2).

  • Upon completion, add the Amine (2.0 equiv) and DIPEA (3.0 equiv) directly to the hot reaction mixture.

  • Raise temperature to 110°C (reflux) or transfer to a microwave vial and heat to 140°C.

  • Note: The Pd catalyst remains in the mixture but is inert to the SNAr mechanism.

Data Summary & Troubleshooting

Catalyst Performance Comparison (Suzuki Step)
Catalyst SystemLigand ClassYield (Avg)Comments
Pd(OAc)₂ / XPhos Biaryl Phosphine85-95% Gold Standard. Excellent for heteroaryl-heteroaryl coupling.
Pd(dppf)Cl₂ Bidentate70-80%Robust, good for simple aryl bromides.
Pd(PPh₃)₄ Monodentate40-60%Avoid. High rates of protodeboronation due to slow oxidative addition.
Troubleshooting Guide
ProblemProbable CauseSolution
Protodeboronation (Product is Thiazole-H)Reaction too hot or catalyst too slow.Switch to XPhos Pd G3 . Lower temp to 60°C. Ensure base is anhydrous.
Homocoupling (Ar-Ar dimer)Oxygen presence.Degas solvents vigorously. Use freeze-pump-thaw if necessary.
Incomplete SNAr Nucleophile steric bulk.Switch solvent to DMSO . Use microwave heating (150°C). Use NaH to generate alkoxide anion.
Pd Black Precipitation Catalyst decomposition.Add additional ligand (e.g., 1 mol% free XPhos) to stabilize the Pd species.

References

  • Mechanistic Insight on Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2]

    • [Link]

  • General Thiazole Functionalization

    • F. A. Al-Omary et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Molecules.
    • [Link]

  • Catalyst Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[2]

    • [Link]

  • One-Pot Sequential Synthesis

    • Fuse, S., et al. (2015).[3] "Sequential SNAr Reaction/Suzuki–Miyaura Coupling... for the Rapid Synthesis of Tetraaryl-Substituted Pyrazoles." Chemistry – An Asian Journal.[3] (Analogous chemistry for poly-halogenated azoles).

    • [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Thiazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Thiazole-Containing Biaryls The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiazole-Containing Biaryls

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The construction of biaryl structures containing a thiazole moiety is a common objective in drug discovery, as it allows for the exploration of chemical space and the optimization of lead compounds.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[6][7][8][9] These reactions offer a versatile and efficient means to connect a thiazole core with other aromatic or heteroaromatic systems. This application note provides a detailed guide to the palladium-catalyzed cross-coupling of thiazole boronic acids, with a focus on practical protocols, mechanistic insights, and troubleshooting strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle.[7][10][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, a thiazole boronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[7][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

The choice of palladium source, ligand, base, and solvent all play critical roles in the efficiency and success of the reaction.[8][12][13][14]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)-X(Ln) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Rthiazole R-Pd(II)-R_thiazole(Ln) PdII_RX->PdII_R_Rthiazole Transmetalation (Thiazole-B(OH)2, Base) PdII_R_Rthiazole->Pd0 Reductive Elimination Product R-R_thiazole PdII_R_Rthiazole->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Challenges with Thiazole Boronic Acids

While powerful, cross-coupling reactions with thiazole boronic acids can present specific challenges:

  • Protodeborylation: Heteroaryl boronic acids, including those derived from thiazole, are susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom.[6][15] This side reaction consumes the starting material and reduces the overall yield.

  • Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical bithiazole byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[6][15]

  • Stability: Some thiazole boronic acids and their esters can be unstable and may require careful handling and storage.[16][17]

Strategies to mitigate these issues include the use of more stable boronic esters (e.g., pinacol esters), careful selection of reaction conditions (milder bases, anhydrous solvents), and rigorous degassing of the reaction mixture.[15][18]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Thiazole Boronic Acid with an Aryl Bromide

This protocol is a general procedure for the Suzuki-Miyaura coupling of a thiazole boronic acid with an aryl bromide.

Materials:

  • Thiazole boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water/Methanol mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the thiazole boronic acid, aryl bromide, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can significantly impact yield and reaction time.[19][20]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of transmetalation and minimize side reactions.[8][18]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFThe solvent system should be chosen to ensure solubility of all reactants.[6][13]
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.[18]

digraph "Suzuki-Miyaura_Workflow" {
graph [fontname="Arial", rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

A[label="1. Combine Reactants\n(Thiazole Boronic Acid, Aryl Halide, Base)"]; B[label="2. Inert Atmosphere\n(Evacuate & Backfill with Ar/N2)"]; C [label="3. Add Degassed Solvent"]; D [label="4. Add Palladium Catalyst"]; E [label="5. Heat and Monitor Reaction\n(TLC, LC-MS)"]; F [label="6. Work-up\n(Extraction & Washing)"]; G [label="7. Purification\n(Column Chromatography)"]; H [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling of a Halogenated Thiazole with a Terminal Alkyne

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it has been successfully applied to thiazole derivatives.[21][22][23][24] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[21][24][25]

Materials:

  • Halogenated thiazole (e.g., 2-bromothiazole, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the halogenated thiazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Key Parameters for Sonogashira Coupling of Thiazoles

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficient for the oxidative addition step.
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[24]
Base Triethylamine, DiisopropylamineActs as both a base and a solvent in some cases.[24]
Solvent THF, DMF, AcetonitrileShould be anhydrous and deoxygenated.
Protocol 3: Heck Coupling of a Halogenated Thiazole with an Alkene

The Heck reaction provides a method for the C-C coupling of aryl or vinyl halides with activated alkenes.[26] While less common for thiazole boronic acids specifically, it is a valuable tool for functionalizing halogenated thiazoles.

Materials:

  • Halogenated thiazole (e.g., 5-bromothiazole, 1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., PPh₃, 0.04 equiv)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the halogenated thiazole, palladium catalyst, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, base, and alkene.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress.[27]

  • After completion, cool the mixture and filter off any solids.

  • Partition the filtrate between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography.

Troubleshooting

Table 3: Common Issues and Solutions in Thiazole Cross-Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor solubility of reactants.Use a fresh batch of catalyst, ensure proper degassing.[18] Increase the reaction temperature.[15] Screen different solvents or solvent mixtures.
Protodeborylation Presence of water, strong base.Use anhydrous solvents and reagents.[18] Switch to a milder base (e.g., K₃PO₄, KF).[18] Use a more stable boronate ester (e.g., pinacol ester).[15][18]
Homocoupling Presence of oxygen, incomplete reduction of Pd(II) precatalyst.Ensure rigorous degassing of the reaction mixture.[15] Use a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst.[15]
Formation of 'Palladium Black' Catalyst decomposition.Check the ligand-to-palladium ratio; an insufficient amount of ligand can lead to aggregation.[15] Ensure adequate stirring.

Conclusion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing a robust platform for the synthesis of complex molecules, including those containing the medicinally important thiazole scaffold. A thorough understanding of the reaction mechanism, careful selection of reaction components, and methodical optimization are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of novel thiazole-containing compounds for drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Systematic Review On Thiazole And Its Applications. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PubMed. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

  • Chemical Science (RSC Publishing). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. [Link]

  • Synthesis of 6-Benzylimidazo[2,1-b][5][6]thiazole During Sonogashira Coupling. [Link]

  • PMC. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • PubMed. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • American Chemical Society. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. [Link]

  • ResearchGate. Thiazole Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

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Method

Step-by-step synthesis of pharmaceutical intermediates with (2-Chlorothiazol-5-yl)boronic acid

Executive Summary: The Bifunctional Thiazole Strategy (2-Chlorothiazol-5-yl)boronic acid (CAS: N/A for specific acid, often cited as ester derivatives ) is a high-value "bifunctional" scaffold in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Thiazole Strategy

(2-Chlorothiazol-5-yl)boronic acid (CAS: N/A for specific acid, often cited as ester derivatives ) is a high-value "bifunctional" scaffold in medicinal chemistry. It offers a programmable synthetic logic for drug discovery, particularly in the development of kinase inhibitors (e.g., Dasatinib analogues) and anti-infectives.

The Strategic Advantage:

  • Site A (C5-Boronic Acid): Enables rapid carbon-carbon bond formation via Suzuki-Miyaura cross-coupling to attach aryl or heteroaryl "warheads."

  • Site B (C2-Chlorine): Serves as a latent electrophile. Post-coupling, this site undergoes facile Nucleophilic Aromatic Substitution (

    
    ) with amines, thiols, or alkoxides, allowing for late-stage diversification.
    

Critical Challenge: 5-Thiazolyl boronic acids are notoriously unstable and prone to protodeboronation . This guide provides optimized protocols to mitigate this instability and maximize yield.

Chemical Properties & Handling[1]

PropertySpecificationCritical Handling Note
Appearance Off-white to beige solidHygroscopic. Store under inert gas (Ar/N2).
Stability Low (Prone to Protodeboronation)Do not store in aqueous solution. The C-B bond at the C5 position is acid/base sensitive.
Storage -20°CAllow to warm to RT in a desiccator before opening to prevent condensation.
Reactivity AmphotericThe C2-Cl activates the ring for

; the C5-B(OH)2 activates the ring for Pd-coupling.
Safety & Pre-treatment[1][2][3]
  • Dehydration: Boronic acids often exist as equilibrium mixtures with their trimeric boroxines (anhydrides). For precise stoichiometry, assume a purity of ~95% or determine titer via HPLC.

  • Toxicity: Thiazoles can be biologically active. Handle with standard PPE (gloves, goggles, fume hood).

Core Application: Optimized Suzuki-Miyaura Coupling

The "Rapid-Coupling" Protocol

Objective: Couple (2-chlorothiazol-5-yl)boronic acid with an aryl halide while outcompeting the rate of protodeboronation.

Mechanistic Insight: Heteroaryl boronic acids, particularly 2-pyridyl and 5-thiazolyl types, undergo rapid protodeboronation in aqueous base (t1/2 ≈ 25–50s at pH 7, 70°C) [1].[1] Standard Suzuki conditions (aqueous


, slow heating) often result in low yields of the coupled product and high amounts of deboronated thiazole (2-chlorothiazole).

Solution: Use a fast-initiating catalyst system (Pd-XPhos or Pd-SPhos) and anhydrous or low-water conditions to minimize hydrolytic cleavage of the C-B bond.

Materials:
  • Reagent A: Aryl Bromide (1.0 equiv)

  • Reagent B: (2-Chlorothiazol-5-yl)boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv) [Pre-formed precatalyst is preferred over in-situ generation]

  • Base:

    
     (tribasic, anhydrous, finely ground) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous) or THF

  • Additive: Water (degassed, strictly limited to 2-4 equivalents relative to Boron to activate the transmetalation without accelerating deboronation).

Step-by-Step Procedure:
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol, 245 mg), XPhos Pd G2 (20 µmol, 16 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Activation: Add degassed water (70 µL, ~4 mmol) via microsyringe. Note: A small amount of water is necessary for the boronate species formation, but excess is detrimental.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why High Temp? Although heat accelerates deboronation, it accelerates the catalytic cycle (transmetalation/reductive elimination) more significantly with active ligands like XPhos.

  • Monitoring: Monitor by LC-MS at 30 minutes. The reaction should be fast.

    • Target Mass: [M+H]+ of Product.

    • By-product: Mass of 2-chlorothiazole (deboronated).

  • Work-up: Once complete (< 2 hours), cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove insolubles. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Downstream Functionalization: Displacement

The "Library Generator" Protocol

Objective: Displace the C2-Chlorine atom with a secondary amine (e.g., N-methylpiperazine or morpholine) to generate the final bioactive scaffold.

Mechanistic Insight: The nitrogen in the thiazole ring acts as an electron sink (similar to the nitro group in benzene), activating the C2-position for nucleophilic attack. The presence of the aryl group at C5 (installed in Step 1) further stabilizes the Meisenheimer-like transition state, making this displacement milder than on the unsubstituted chlorothiazole [2].

Materials:
  • Substrate: 2-Chloro-5-arylthiazole (from Protocol 1) (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., 1-Boc-piperazine) (1.5 - 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
     (for weaker nucleophiles)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the 2-Chloro-5-arylthiazole (0.5 mmol) in DMSO (2 mL).

  • Reagent Addition: Add the amine (0.75 mmol) and DIPEA (1.0 mmol).

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Note: If the amine is volatile, use a sealed pressure tube.

  • Monitoring: LC-MS should show complete conversion of the chloride to the amine.

  • Work-up:

    • Pour the reaction mixture into ice-water (20 mL).

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc (3x), wash organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      

Visualizations & Logic

Figure 1: The Bifunctional Synthetic Workflow

ThiazoleSynthesis Start (2-Chlorothiazol-5-yl) boronic acid Step1 Step 1: Suzuki Coupling (C5 Functionalization) Start->Step1 + Aryl Halide Pd-XPhos, K3PO4 Inter Intermediate: 2-Chloro-5-Arylthiazole Step1->Inter Step2 Step 2: SnAr Displacement (C2 Functionalization) Inter->Step2 + Amine (HNR2) DMSO, Heat Final Final Product: 2-Amino-5-Arylthiazole (Bioactive Core) Step2->Final

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the C5-Boron and C2-Chlorine sites.

Figure 2: Competing Pathways in Suzuki Coupling

CatalyticCycle Optimization Logic: Speed vs. Stability cluster_tips Pro-Tips BoronicAcid Boronic Acid (Substrate) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base/H2O PdCycle Pd(II)-Ar Intermediate Boronate->PdCycle Transmetalation (Desired Path) Deboron Protodeboronation (DEAD END) Boronate->Deboron Hydrolysis (Fast for Thiazoles!) Product Coupled Product PdCycle->Product Red. Elim. Tip1 Use XPhos (Fast Transmetalation) Tip2 Limit Water (Slow Hydrolysis)

Caption: The kinetic competition between productive transmetalation and destructive protodeboronation. Success requires accelerating the green path.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / High 2-Chlorothiazole Protodeboronation. The boronic acid hydrolyzed before coupling.1. Switch to anhydrous conditions (use CsF or K3PO4 in dry dioxane).2. Use 1.5 - 2.0 equiv of boronic acid.3. Switch to the Pinacol Ester derivative (more stable).
Homocoupling (Ar-Ar) Oxidative coupling of the boronic acid.Degas solvents thoroughly. Ensure no air leaks. Reduce catalyst loading slightly.
No Reaction at C2 (Step 2) Nucleophile is too weak or steric hindrance.1. Increase temp to 120°C.2. Switch solvent to NMP (higher boiling).3. Use a stronger base (NaH) if the nucleophile is an alcohol/phenol.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[2] Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on Thiazole reactivity in drug design).
  • Lombardino, J. G. (1965). "The Preparation and Properties of Some 2-Substituted Thiazoles." Journal of Organic Chemistry, 30(7), 2403-2407. (Foundational chemistry of 2-chlorothiazole displacement).
  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link (Note: Describes the utility of the thiazole scaffold in Dasatinib, validating the C2/C5 substitution logic).

Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations.

Sources

Application

Application Note: Microwave-Assisted Cross-Coupling of (2-Chlorothiazol-5-yl)boronic Acid

Executive Summary This guide details the protocol for utilizing (2-Chlorothiazol-5-yl)boronic acid (and its esters) in microwave-assisted Suzuki-Miyaura cross-coupling reactions. Thiazole-5-boronic acids are notoriously...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing (2-Chlorothiazol-5-yl)boronic acid (and its esters) in microwave-assisted Suzuki-Miyaura cross-coupling reactions. Thiazole-5-boronic acids are notoriously unstable, prone to rapid protodeboronation under aqueous basic conditions. This protocol leverages the kinetic advantage of microwave irradiation—superheating and rapid ramp rates—to outcompete the decomposition pathway, enabling high-yielding synthesis of 2-chloro-5-arylthiazoles. These intermediates are critical scaffolds for late-stage diversification via


 displacement of the 2-chloride.

Part 1: The Scientific Context

The "Thiazole Problem": Stability vs. Reactivity

The primary challenge with (2-Chlorothiazol-5-yl)boronic acid is the lability of the C(5)–B bond. Unlike phenylboronic acids, the electron-deficient thiazole ring facilitates protodeboronation (hydrolysis of the C-B bond), yielding the inactive 2-chlorothiazole byproduct.

  • Mechanism of Failure: In the presence of water and base (essential for Suzuki transmetallation), the boronate complex can undergo ipso-protonation or base-catalyzed hydrolysis faster than the palladium oxidative addition step.

  • The Microwave Solution: By using microwave irradiation, we access higher temperatures (80–120°C) instantaneously. This accelerates the rate-limiting step of the cross-coupling (

    
    ) significantly more than it accelerates the decomposition (
    
    
    
    ), provided the reaction time is kept short (typically <20 min).
Strategic Workflow

The synthesis is designed as a modular system:

  • Step 1 (Suzuki): Install the C5-aryl group using the boronic acid handle. The 2-Cl is preserved due to the chemoselectivity of the catalyst and the specific microwave parameters.

  • Step 2 (Diversification): The surviving 2-Cl motif serves as an electrophile for subsequent

    
     reactions (with amines/thiols) or a second metal-catalyzed coupling.
    

Part 2: Experimental Protocols

Protocol A: Rapid Suzuki-Miyaura Coupling

Objective: Coupling of (2-Chlorothiazol-5-yl)boronic acid with an Aryl Bromide/Iodide.

1. Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide (Ar-Br/I) 1.0ElectrophileAvoid Ar-Cl unless using specialized catalysts (e.g., Pd-PEPPSI).
(2-Chlorothiazol-5-yl)B(OH)₂ 1.5NucleophileExcess required to account for partial deboronation.
Pd(dppf)Cl₂ · DCM 0.05CatalystRobust; resists deactivation by heteroatoms.
K₃PO₄ (2.0 M aq) 3.0BasePhosphate is milder than hydroxide, reducing hydrolysis risk.
1,4-Dioxane [0.1 M]SolventHigh microwave absorptivity; miscible with aqueous base.
2. Step-by-Step Procedure
  • Vessel Prep: Use a dedicated microwave vial (2–5 mL) with a magnetic stir bar.

  • Loading: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%) to the vial.

  • Degassing (Critical): Seal the vial with a septum cap. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst oxidation, slowing the reaction and allowing deboronation to win.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and 2.0 M K₃PO₄ solution.

  • Microwave Parameters:

    • Mode: Dynamic/Standard (Power controlled to maintain Temp).

    • Temperature: 100 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds.

    • Cooling: High-speed air cooling (active) to <40°C immediately after run.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over Na₂SO₄ and concentrate.

3. Self-Validating Checkpoints
  • Checkpoint 1 (T=0): Ensure the boronic acid is stored at 4°C. If the solid looks "wet" or "gummy" before weighing, run a crude NMR; it may have already hydrolyzed to 2-chlorothiazole.

  • Checkpoint 2 (Post-Reaction LCMS):

    • Success: Major peak = Product (M+H).

    • Failure Mode A: Major peak = 2-chlorothiazole (MW 119). Diagnosis: Protodeboronation occurred.[1][2][3][4][5] Fix: Lower Temp to 80°C, increase catalyst loading, or switch to Protocol B (Pinacol Ester).

    • Failure Mode B: Major peak = Homocoupled Aryl Halide. Diagnosis: Oxygen leak. Fix: Improve degassing.

Protocol B: Handling "Difficult" Substrates (Pinacol Ester Strategy)

If Protocol A fails due to rapid deboronation, convert the acid to the pinacol ester in situ or use the pre-formed ester.

Modification:

  • Replace Boronic Acid with (2-Chlorothiazol-5-yl)boronic acid pinacol ester .

  • Catalyst Switch: Use XPhos Pd G2 (2–5 mol%). This precatalyst initiates rapidly and forms a highly active monolithic species ideal for steric/electronic mismatched couplings.

  • Solvent: THF/Water (10:1).

  • Temp: 80 °C for 30 mins.

Part 3: Visualization & Logic

Reaction Pathway & Competition

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic protodeboronation.

G cluster_0 Microwave Advantage Start Start: (2-Chlorothiazol-5-yl) boronic acid Pd_Cycle Pd(II) Oxidative Addition Complex Start->Pd_Cycle + Ar-X, Base Deboronation Protodeboronation (Hydrolysis) Start->Deboronation Slow Heating or High Water Coupling Transmetallation & Reductive Elimination Pd_Cycle->Coupling Fast (MW Heat) Product Product: 2-Chloro-5-arylthiazole Coupling->Product Waste Waste: 2-Chlorothiazole Deboronation->Waste

Figure 1: Kinetic competition pathway. Microwave heating accelerates the green path (Coupling) relative to the red path (Decomposition).

Experimental Workflow Diagram

Workflow Prep 1. Preparation Combine Ar-X, Boronic Acid, Pd Catalyst in Vial Degas 2. Inert Atmosphere Evacuate/Argon (x3) Add Degassed Solvents Prep->Degas MW 3. Microwave Irradiation 100°C | 15 min | High Stirring Degas->MW Analysis 4. In-Process Control (LCMS) Check for Product vs. Deboronated Byproduct MW->Analysis Decision Product > 80%? Analysis->Decision Workup 5. Workup & Isolation Filter (Celite) -> Flash Column Decision->Workup Yes Optimize Optimize: Switch to Pinacol Ester or Lower Temp Decision->Optimize No Optimize->Prep Retry

Figure 2: Step-by-step experimental workflow with decision gates.

Part 4: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield, High 2-Chlorothiazole Protodeboronation (Hydrolysis)1. Reduce water ratio (use 10:1 Dioxane/H₂O).2. Switch to anhydrous base (Cs₂CO₃) + dry solvent.3. Use Pinacol Ester derivative.[6][7]
No Reaction (Starting Material Remains) Catalyst Poisoning / Inactivity1. Switch to XPhos Pd G2 or Sphos Pd G2 .2. Ensure Ar-Halide is Br or I (Cl is too sluggish).
Homocoupling of Aryl Halide Oxygen presence (Glaser coupling)1. Degas solvents by sparging with Argon for 10 mins.2. Ensure reaction vessel is crimped tight.
Black Precipitate immediately Palladium agglomeration ("Pd Black")1. Reaction too hot too fast.2. Add ligand stabilizer (e.g., extra PPh₃ or dppf).3. Lower MW temp to 80°C.

References

  • Microwave-Assisted Synthesis of Thiazole Derivatives

    • Source: Semantic Scholar / Arkivoc
    • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.[8][9]

    • URL:[Link]

  • Protodeboronation Mechanisms & Stability

    • Source: Wikipedia / Reviews
    • Title: Protodeboronation: Mechanisms and mitigation in Suzuki coupling.[4]

    • URL:[Link]

  • General Suzuki Coupling Protocols (Organic Chemistry Portal)

    • Source: Organic Chemistry Portal
    • Title: Suzuki Coupling - Reaction conditions and catalyst overview.[8][10][11][12]

    • URL:[Link]

  • Thiazole-5-Boronic Acid Pinacol Ester Data

    • Source: Nordmann Global[6]

    • Title: Thiazole-5-Boronic Acid Pinacol Ester Applications.[6]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Navigating the Challenges of Unstable Heteroaryl Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heteroaryl boronic acids. This guide is designed to provide practical, in-depth solutions to the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heteroaryl boronic acids. This guide is designed to provide practical, in-depth solutions to the common stability and work-up challenges associated with this critical class of reagents. Heteroaryl boronic acids are indispensable in modern synthetic chemistry, particularly for constructing carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.[1] However, their inherent instability, especially in electron-rich and certain 2-substituted systems, can lead to frustratingly low yields and complex purification hurdles.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may encounter at the bench. We will delve into the "why" behind these challenges and provide actionable, field-proven protocols to overcome them.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My yield of heteroaryl boronic acid is significantly lower than expected after an aqueous work-up. What is the most likely cause?

A1: The most common culprit for yield loss during aqueous work-up is protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your target molecule and generating the corresponding unsubstituted heteroarene as a byproduct.[3][4]

Causality & Mechanism: Protodeboronation is essentially a protonolysis reaction that can be catalyzed by both acids and bases.[4] The reaction's sensitivity is highly dependent on several factors:

  • pH: The reaction pH is a critical factor.[3] For many heteroaryl boronic acids, the rate of protodeboronation is accelerated at high pH.

  • Electronic Nature of the Heterocycle: Electron-rich heteroaryl systems (like furans, thiophenes, and pyrroles) are particularly susceptible to protodeboronation.[1] Conversely, some electron-deficient systems, such as certain phenol and anilide boronic acids, can also readily undergo this side reaction under basic conditions.[5]

  • Temperature: Higher temperatures increase the rate of protodeboronation.[3]

  • Presence of Water: Aqueous conditions are often a key ingredient for this unwanted reaction.[3]

Q2: How can I confirm that protodeboronation is happening in my reaction?

A2: Identifying protodeboronation is key to troubleshooting. The primary evidence is the detection of the corresponding unsubstituted heteroarene in your crude reaction mixture. This can be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the most direct method. You will observe a mass corresponding to your starting heteroaryl group without the boronic acid moiety.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also a very effective technique for identifying the volatile protodeboronated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Careful analysis of the 1H NMR spectrum of your crude product may reveal characteristic peaks of the unsubstituted heterocycle.

A specialized on-line HPLC method using post-column derivatization with alizarin can also be employed for the selective detection of boronic acids in complex mixtures, helping to quantify what remains.[6][7]

Q3: What specific work-up strategies can I use to minimize protodeboronation and improve the stability of my heteroaryl boronic acid?

A3: Since aqueous conditions and pH extremes are major drivers of instability, modifying your work-up is critical. Here are several proven strategies:

Strategy 1: Non-Aqueous Work-up For particularly sensitive substrates, avoiding water altogether is the best approach. A non-aqueous work-up can be performed by quenching the reaction with a diol, such as ethylene glycol or pinacol, instead of water.[8] This not only avoids hydrolysis but also directly forms the more stable boronic ester derivative in situ.[8]

Strategy 2: pH-Controlled Aqueous Extraction If an aqueous work-up is unavoidable, careful control of pH is paramount.

  • Acidic Wash: For many heteroaryl boronic acids, maintaining a mildly acidic pH (around 3-5) during extraction can suppress the formation of the highly reactive boronate anion, which is more prone to protodeboronation.[3]

  • Basic Wash for Purification: Conversely, a basic wash (e.g., with 1-2 M NaOH or KOH) can be used to selectively extract the acidic boronic acid into the aqueous layer, leaving non-acidic impurities behind in the organic phase.[9][10][11] The aqueous layer can then be carefully re-acidified to precipitate the purified boronic acid. This must be done quickly and at low temperatures to minimize decomposition in the basic solution.

Strategy 3: Conversion to a More Stable Derivative Often, the most robust solution is to convert the unstable boronic acid into a more stable derivative immediately after its formation or before the work-up. These derivatives can then be purified and used in subsequent reactions, often acting as "slow-release" sources of the active boronic acid under coupling conditions.[2][4]

Derivative Advantages Considerations
Pinacol Esters (Bpin) Enhanced stability, often amenable to chromatographic purification.[12][13]Can still hydrolyze; purification on silica gel can be challenging.[13]
MIDA Boronates Exceptionally stable to benchtop conditions and chromatography; provide slow release of the boronic acid.[2][14]Requires an additional synthetic step for preparation.
Potassium Trifluoroborates (BF3K) Highly stable, crystalline solids that are easy to handle and purify by recrystallization.[15][16]Less reactive than the corresponding boronic acids, may require modified reaction conditions.

Part 2: Purification of Unstable Heteroaryl Boronic Acids

Q4: I am struggling to purify my heteroaryl boronic acid by standard silica gel chromatography. It either streaks badly or decomposes on the column. What are my options?

A4: Standard silica gel chromatography is often problematic for boronic acids due to their high polarity and Lewis acidic nature, which leads to strong interactions with the silica surface.[17] This can cause streaking, low recovery, and on-column decomposition.

Troubleshooting Flowchart for Purification

G start Crude Heteroaryl Boronic Acid is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes failure Remains an oil or impure is_solid->failure No triturate Triturate with a non-polar solvent recrystallize->triturate Fails success Pure Solid recrystallize->success Success triturate->success Success triturate->failure Fails chrom_options Chromatography Options failure->chrom_options acid_base Acid-Base Extraction chrom_options->acid_base Option 1 deriv Convert to Stable Derivative (MIDA, Bpin, BF3K) chrom_options->deriv Option 2 mod_silica Modified Silica Gel chrom_options->mod_silica Option 3 rp_hplc Reversed-Phase HPLC chrom_options->rp_hplc Option 4 acid_base->success deriv->success mod_silica->success rp_hplc->success

Caption: Decision workflow for purifying unstable heteroaryl boronic acids.

Purification Techniques in Detail:

  • Recrystallization: If your boronic acid is a solid, recrystallization is the preferred method for purification on a larger scale.[18] Hot water or a two-solvent system (e.g., dissolving in a polar solvent like ethyl acetate and precipitating with a non-polar solvent like hexanes) can be effective.[17][19]

  • Acid-Base Extraction: As described in A3, this liquid-liquid extraction technique is a powerful purification tool. It leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[11]

  • Modified Silica Gel Chromatography: To mitigate the issues with standard silica, you can use a modified stationary phase. Pre-treating the silica gel with boric acid has been shown to reduce over-adsorption and prevent the loss of pinacol boronic esters during column chromatography.[20][21]

  • Formation of Adducts: Unstable boronic acids can be temporarily converted into stable, crystalline adducts for purification. For example, reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates from solution, which can then be isolated and cleaved to regenerate the pure boronic acid.[22]

  • Reversed-Phase HPLC: For high-purity material on a smaller scale, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent option. Using fast LC methods can minimize the on-column hydrolysis of sensitive derivatives.[23]

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for pH-Controlled Acid-Base Extraction

This protocol is designed to purify a heteroaryl boronic acid from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a cold (0-5 °C) 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as its sodium boronate salt.[10]

  • Combine & Wash: Combine the aqueous layers and wash once with EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2-3. The boronic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexanes.

  • Drying: Dry the purified boronic acid under high vacuum. It is crucial to store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures to prevent decomposition.[15]

Protocol 2: Conversion to a Potassium Trifluoroborate Salt

This protocol converts a boronic acid to its more stable and easily handled trifluoroborate salt.[15]

  • Dissolution: Dissolve the crude or purified heteroaryl boronic acid in methanol.

  • Addition of KHF2: To this solution, add 4.0 equivalents of potassium hydrogen fluoride (KHF2) dissolved in a minimal amount of water.

  • Stirring: Stir the resulting mixture at room temperature for 1-2 hours. A precipitate should form.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Purification: The resulting solid can be purified by recrystallization, typically from a solvent mixture like acetonitrile/water or ethanol/water.

  • Drying: Dry the crystalline trifluoroborate salt under vacuum.

G cluster_0 Stability Spectrum BA Heteroaryl Boronic Acid (R-B(OH)2) Bpin Pinacol Ester (R-Bpin) BA->Bpin More Stable MIDA MIDA Boronate Bpin->MIDA More Stable BF3K Trifluoroborate (R-BF3K) MIDA->BF3K Most Stable

Caption: Relative stability of common boronic acid derivatives.

By understanding the mechanisms of decomposition and employing these targeted work-up and purification strategies, researchers can significantly improve the success rate when working with these challenging but invaluable synthetic building blocks.

References

  • Chen, C. H. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(15), 5350-5352. [Link]

  • Reddit user discussion on r/chemistry. (2017). Purification of boronic acids?[Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 987-989. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Poster presentation abstract. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Reddit user discussion on r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Request PDF. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]

  • ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Taylor & Francis Online. (2007). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • PubMed Central. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Illinois Experts. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. [Link]

  • Reddit user discussion on r/OrganicChemistry. (2023). Can you say aqueous work-up and acidic work-up interchangeably?[Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • SpringerLink. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Reddit user discussion on r/Chempros. (2026). Crystallization of Aryl-PinB boronic ester. [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (2-Chlorothiazol-5-yl)boronic acid vs. boronic esters

Comparative Analysis of Stability, Reactivity, and Synthetic Utility Executive Summary & Application Verdict For the specific scaffold of (2-chlorothiazol-5-yl) , the choice between the free boronic acid and its ester de...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Stability, Reactivity, and Synthetic Utility

Executive Summary & Application Verdict

For the specific scaffold of (2-chlorothiazol-5-yl) , the choice between the free boronic acid and its ester derivatives is not merely a matter of preference but a critical determinant of reaction success.

  • (2-Chlorothiazol-5-yl)boronic acid is kinetically unstable. The electron-withdrawing nature of the 2-chloro substituent, combined with the inherent instability of the thiazole ring, accelerates protodeboronation . It is generally unsuitable for isolation, long-term storage, or slow-turnover catalytic cycles.

  • Pinacol Esters (Bpin) offer a "working compromise." They provide moderate stability allowing for chromatographic purification (on neutral alumina or deactivated silica) but still suffer from degradation under aqueous basic conditions.[1]

  • MIDA Boronates are the superior choice for this specific motif. They completely suppress the protodeboronation pathway during storage and allow for a "slow-release" mechanism during cross-coupling, maintaining a low steady-state concentration of the unstable active species.

Verdict: Use Pinacol Esters for standard high-turnover reactions. Switch to MIDA Boronates if yields are low (<40%) or if the coupling partner is sterically hindered. Avoid the isolated Boronic Acid ; generate it in situ if absolutely necessary.

Mechanistic Insight: The Instability of C5-Thiazolyl Boronates

To choose the right reagent, one must understand the failure mode. 2-Substituted thiazole-5-boronic acids are prone to rapid protodeboronation (replacement of the C-B bond with C-H).

The Electronic Trap

The 2-chloro substituent exerts a strong inductive effect (-I), significantly lowering the electron density of the thiazole ring. During a Suzuki-Miyaura coupling (typically basic conditions), the boronic species forms a boronate "ate" complex (tetrahedral boron).

In electron-deficient heterocycles, the C-B bond cleavage is facilitated because the resulting negative charge (or transition state character) on the C5 carbon is stabilized by the electron-poor ring and the inductive pull of the chlorine.

Diagram: Protodeboronation Pathway

The following diagram illustrates why the free acid and simple esters degrade, necessitating the use of MIDA or anhydrous conditions.

Protodeboronation cluster_0 Competition Zone Start (2-Chlorothiazol-5-yl) Boronic Species AteComplex Tetrahedral Boronate 'Ate' Complex Start->AteComplex + Base Base Base (OH- or RO-) Base->AteComplex TS Transition State (Stabilized by 2-Cl) AteComplex->TS Slow Transmetallation Coupling Pd-Catalyzed Cross-Coupling AteComplex->Coupling Fast Transmetallation (Desired Path) Product 2-Chlorothiazole (Dead Product) TS->Product C-B Bond Cleavage (Protodeboronation)

Caption: The kinetic competition between productive cross-coupling and destructive protodeboronation. The 2-Cl substituent stabilizes the transition state leading to the 'Dead Product'.

Comparative Analysis: Acid vs. Pinacol vs. MIDA

The following table synthesizes experimental observations regarding the 2-chlorothiazol-5-yl scaffold.

FeatureBoronic Acid [-B(OH)₂]Pinacol Ester [-Bpin]MIDA Boronate
Stability (Solid State) Poor. Hygroscopic; polymerizes to boroxines; degrades at RT.Good. Stable at RT; hydrolytically stable in air.Excellent. Indefinite shelf life; crystalline solid.
Stability (Reaction) Very Low. Rapid protodeboronation in aqueous base.Moderate. Slow hydrolysis releases the unstable acid.High. "Slow release" prevents accumulation of unstable acid.
Reactivity (Transmetallation) Fast. (If it survives).Slower. Requires hydrolysis or activation.Controlled. Rate-limiting hydrolysis regulates pathway.
Purification Difficult (streaking on silica).Possible (Deactivated silica/Alumina).Easy (Standard Silica Gel).
Atom Economy High (MW contribution low).Moderate.Low (MIDA ligand is heavy).
Primary Use Case In situ generation only (Li-halogen exchange).Standard synthesis; scale-up.Complex synthesis; library generation.

Experimental Protocols

Protocol A: Optimized Coupling using Pinacol Ester

Use this for standard couplings where the halide partner is reactive (Iodide/Bromide).

Rationale: To mitigate protodeboronation, we utilize a system that minimizes water concentration or uses a base that buffers the pH, preventing the rapid accumulation of the "ate" complex that leads to degradation.

Reagents:

  • (2-Chlorothiazol-5-yl)boronic acid pinacol ester (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Robust against heterocycles.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl bromide, thiazole pinacol ester, K₃PO₄, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

    • Note: If solubility is poor, add water (degassed) in a 10:1 ratio (Dioxane:Water). Strictly limit water to minimize protodeboronation.

  • Reaction: Heat to 80-90°C. Monitor by LC-MS.

    • Checkpoint: If you observe the mass of 2-chlorothiazole (deboronated byproduct), lower the temperature to 60°C and switch to a more active catalyst like Pd-XPhos G3 .

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.

Protocol B: "Slow Release" Coupling using MIDA Boronate

Use this when Protocol A fails due to high protodeboronation or when the coupling partner is sterically hindered.

Rationale: MIDA boronates are sp3-hybridized and unreactive toward transmetallation. Under aqueous basic conditions, they slowly hydrolyze to the boronic acid. This keeps the concentration of the unstable acid low, favoring cross-coupling over second-order decomposition pathways.

Reagents:

  • (2-Chlorothiazol-5-yl) MIDA boronate (1.5 equiv)

  • Aryl Halide (1.0 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) - SPhos is excellent for heteroaryl couplings.

  • Base: K₃PO₄ (5.0 equiv)

  • Solvent: THF:Water (10:1).

Step-by-Step:

  • Dissolution: Combine MIDA boronate, aryl halide, and SPhos/Pd source in the vial.

  • Solvent: Add THF and Water. Crucial: The water is necessary here to hydrolyze the MIDA group.

  • Temperature: Heat to 60°C.

  • Mechanism Check: The MIDA ester hydrolyzes slowly. The free boronic acid is generated and immediately consumed by the Pd-catalyst.

  • Completion: Run for 12-16 hours. The slow release ensures the unstable thiazole species does not pool and degrade.

Decision Matrix & Workflow

Use this logic flow to determine the correct experimental path for your specific drug development campaign.

DecisionMatrix Start Start: Coupling (2-Chlorothiazol-5-yl) Boron Species CheckPartner Is Coupling Partner Sterically Hindered / Unreactive? Start->CheckPartner Standard Use Pinacol Ester (Protocol A) CheckPartner->Standard No (Reactive Halide) Difficult Use MIDA Boronate (Protocol B) CheckPartner->Difficult Yes (Cl/Ortho-subs) CheckYield Check Yield & Byproducts Standard->CheckYield Success Scale Up CheckYield->Success Yield > 60% Failure High Protodeboronation? CheckYield->Failure Yield < 40% Switch Switch to MIDA or Lithiation/Borylation In-Situ Failure->Switch Switch->Difficult

Caption: Strategic workflow for selecting the optimal boron species based on reaction outcome and substrate complexity.

References

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3] Link

    • Context: Establishes the kinetic instability of 2-substituted heteroaryl boronic acids and the mechanism of base-c
  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[3] Link

    • Context: The foundational text on using MIDA boronates to solve the "unstable boronic acid" problem in cross-coupling.
  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Aryl-2-chlorothiazoles." Journal of the American Chemical Society.[3] Link

    • Context: Specific conditions for coupling chlorothiazoles, highlighting c
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[4] Link

    • Context: Comprehensive review comparing acids vs.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (2-Chlorothiazol-5-yl)boronic Acid and its Fragments

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of novel chemical entities is paramount. (2-Chlorothiazol-5-yl)boronic acid, a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of novel chemical entities is paramount. (2-Chlorothiazol-5-yl)boronic acid, a key building block in medicinal chemistry, presents unique analytical challenges. This guide provides an in-depth, technically-focused comparison of mass spectrometry-based approaches for its analysis, grounded in scientific principles and practical application. We will delve into its fragmentation behavior, compare analytical methodologies, and provide a robust experimental protocol to empower your research.

The Analytical Challenge of (2-Chlorothiazol-5-yl)boronic Acid

(2-Chlorothiazol-5-yl)boronic acid (C₃H₃BClNO₂S, MW: 163.39 g/mol ) is a valuable reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its utility in constructing complex molecules for drug discovery necessitates reliable analytical methods for its identification and purity assessment.

However, the analysis of boronic acids by mass spectrometry is not without its complexities. These compounds are prone to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines (trimers). This phenomenon can complicate spectral interpretation by diminishing the molecular ion signal and introducing confounding peaks. Furthermore, the inherent polarity of the boronic acid group and the presence of a halogenated heterocyclic ring influence the choice of ionization technique and chromatographic conditions.

Unraveling the Fragmentation Pattern: A Mechanistic Approach

Understanding the fragmentation of (2-Chlorothiazol-5-yl)boronic acid under mass spectrometric conditions is crucial for its unambiguous identification. While a definitive, publicly available mass spectrum for this specific compound is not readily found, we can predict a plausible fragmentation pathway based on the established fragmentation rules for thiazoles, halogenated compounds, and boronic acids.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is anticipated to proceed through several key steps, primarily involving the cleavage of the thiazole ring and the loss of the boronic acid group and the chlorine atom.

fragmentation_pathway M [C₃H₄BClNO₂S]⁺ m/z = 164.97 (¹¹B, ³⁵Cl) m/z = 166.97 (¹¹B, ³⁷Cl) F1 [C₃H₂ClNS]⁺˙ m/z = 118.96 (³⁵Cl) m/z = 120.96 (³⁷Cl) M->F1 - B(OH)₂ F2 [C₃H₃BNO₂S]⁺ m/z = 129.99 M->F2 - Cl F3 [C₃H₂NS]⁺˙ m/z = 84.00 F1->F3 - Cl F4 [C₂H₂S]⁺˙ m/z = 58.00 F1->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated (2-Chlorothiazol-5-yl)boronic acid.

The initial fragmentation is likely to involve the loss of the boronic acid moiety or the chlorine atom. The cleavage of the C-B bond is a common fragmentation pathway for aryl boronic acids. The presence of the electron-withdrawing chlorine atom and the thiazole ring can influence the lability of this bond. The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature for all chlorine-containing fragments.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for (2-Chlorothiazol-5-yl)boronic acid depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While LC-MS is the most powerful technique for both qualitative and quantitative analysis, other methods have their place in a comprehensive analytical workflow.

Technique Principle Advantages Limitations Typical Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information.Matrix effects can suppress ionization; requires expertise in method development.Trace-level quantification and structural confirmation in complex matrices.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust and widely available; good for purity assessment of known compounds.Lower sensitivity than MS; requires a chromophore; provides no structural information beyond retention time.Routine quality control and purity checks.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Excellent separation efficiency for volatile compounds; provides structural information.Requires derivatization for non-volatile compounds like boronic acids, which can be time-consuming and introduce variability.Analysis of volatile impurities or after derivatization.

Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis

This protocol provides a robust starting point for the development of an LC-MS/MS method for the analysis of (2-Chlorothiazol-5-yl)boronic acid. Optimization will be necessary based on the specific instrumentation and sample matrix.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (2-Chlorothiazol-5-yl)boronic acid in methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally a good starting point for this class of compounds. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for less polar analogues.

  • Mass Analyzer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) should be used.

  • Key MS Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to optimize fragmentation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Stock Solution P2 Create Working Standards P1->P2 A1 Inject Sample P2->A1 A2 Chromatographic Separation (C18) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Mass Analysis (MS/MS) A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Quantify using MRM D1->D3

Caption: General workflow for the LC-MS/MS analysis of (2-Chlorothiazol-5-yl)boronic acid.

Conclusion

The mass spectrometric analysis of (2-Chlorothiazol-5-yl)boronic acid requires a nuanced approach that considers its inherent chemical properties. By understanding its likely fragmentation pathways and carefully selecting and optimizing the analytical methodology, researchers can achieve reliable and accurate characterization of this important synthetic building block. The LC-MS/MS protocol provided here serves as a comprehensive starting point for developing robust analytical methods essential for advancing drug discovery and development programs.

References

  • Mass Spectrometry of Thiazoles: A general overview of the fragmentation patterns of thiazole derivatives can be found in various mass spectrometry textbooks and publications. For an example of thiazole fragmentation, see the Journal of the Chemical Society B: Physical Organic.
  • Analysis of Boronic Acids: Challenges and strategies for the mass spectrometric analysis of boronic acids are discussed in publications such as Analytical Methods by the Royal Society of Chemistry.
  • LC-MS in Pharmaceutical Analysis: The application of LC-MS in the analysis of small molecule pharmaceuticals is extensively covered in reviews and articles in journals like Drug Discovery Today and the Journal of Pharmaceutical and Biomedical Analysis.
  • Ionization Techniques: A comparison of different atmospheric pressure ionization techniques can be found in various analytical chemistry journals. For instance, a comparison of ESI, APCI, and APPI for pharmaceutical analysis was published in the Journal of Mass Spectrometry.
  • Small Molecule Method Development: Practical strategies for developing LC-MS methods for small molecules are often shared in resources from instrument vendors and in publications from contract research organizations. Bioanalysis Zone provides valuable insights into this area.
Validation

A Researcher's Guide to the Infrared Spectrum of (2-Chlorothiazol-5-yl)boronic acid: A Comparative Analysis

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for (2-Chlorothiazol-5-yl)boronic acid. As a bifunctional molecule, its infrared spectrum is a composite of vib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for (2-Chlorothiazol-5-yl)boronic acid. As a bifunctional molecule, its infrared spectrum is a composite of vibrational modes originating from the boronic acid group and the 2-chlorothiazole heterocyclic aromatic ring. Understanding these characteristic absorptions is crucial for researchers in drug development and materials science for structural confirmation and purity assessment. This document synthesizes data from spectral studies of analogous compounds to provide a robust predictive framework.

Deciphering the Spectrum: A Tale of Two Moieties

The infrared spectrum of (2-Chlorothiazol-5-yl)boronic acid is best interpreted by dissecting the molecule into its two primary functional components: the arylboronic acid and the 2-chlorothiazole ring system. Each contributes distinct and identifiable peaks to the overall spectrum.

The Boronic Acid Signature: Key Vibrational Modes

The boronic acid group, -B(OH)₂, gives rise to several strong and characteristic absorption bands. These are often the most prominent features in the spectrum, providing clear evidence of its presence.

  • O-H Stretching: A very broad and strong absorption band is expected in the region of 3200-3400 cm⁻¹ . This broadening is a hallmark of extensive intermolecular hydrogen bonding between the hydroxyl groups of adjacent boronic acid molecules in the solid state.[1][2]

  • B-O Asymmetric Stretching: A strong and often broad band typically appears between 1330-1390 cm⁻¹ .[2][3] This intense absorption is one of the most reliable indicators of the boronic acid functionality.

  • B-C Stretching: The stretching vibration of the boron-carbon bond is expected to produce a band of medium to strong intensity in the 1080-1150 cm⁻¹ range.[1][2]

  • O-H In-Plane Bending: This vibration often couples with ring vibrations and can be found in the 1150-1250 cm⁻¹ region.

  • BO₂ Bending Vibrations: Weaker absorptions corresponding to in-plane and out-of-plane bending of the BO₂ group can be observed at lower frequencies, typically around 550 cm⁻¹ and 720 cm⁻¹ , respectively.[2]

The 2-Chlorothiazole Fingerprint

The 2-chlorothiazole ring contributes a series of peaks characteristic of a substituted aromatic heterocycle. These are generally found in the "fingerprint region" (below 1600 cm⁻¹) and are crucial for confirming the identity of the heterocyclic core.

  • Aromatic C-H Stretching: A weak to medium absorption is anticipated just above 3000 cm⁻¹, typically in the 3050-3110 cm⁻¹ range.[4][5] The presence of a peak in this region is a good indicator of hydrogens attached to an aromatic or unsaturated system.

  • C=C and C=N Stretching: The thiazole ring contains both carbon-carbon and carbon-nitrogen double bonds. Their stretching vibrations give rise to a series of medium to strong bands in the 1400-1650 cm⁻¹ region.[6][7]

  • Ring Skeletal Vibrations: The thiazole ring as a whole will exhibit characteristic "breathing" and other skeletal vibrations, appearing as a pattern of sharp peaks between 1000 cm⁻¹ and 1350 cm⁻¹ .[8]

  • C-H In-Plane and Out-of-Plane Bending: Bending vibrations of the ring C-H bonds will produce absorptions in the 1000-1250 cm⁻¹ (in-plane) and 700-900 cm⁻¹ (out-of-plane) regions.[6][8] The exact position of the out-of-plane bending is highly dependent on the substitution pattern.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the 600-800 cm⁻¹ region. This peak may overlap with other absorptions.

  • C-S Stretching: The carbon-sulfur bond within the thiazole ring typically gives rise to a weak absorption band, which can be difficult to definitively assign.

Comparative Spectral Analysis

To provide a clearer predictive model, the expected IR spectrum of (2-Chlorothiazol-5-yl)boronic acid is compared with that of two representative parent structures: Phenylboronic Acid and 2-Chlorothiazole.

Vibrational Mode Phenylboronic Acid (Approx. Wavenumber, cm⁻¹) ** 2-Chlorothiazole (Approx. Wavenumber, cm⁻¹) (2-Chlorothiazol-5-yl)boronic acid (Predicted, cm⁻¹) **Notes
O-H Stretch~3280 (very broad, strong)[1]N/A~3200-3400 (very broad, strong) Indicates hydrogen-bonded hydroxyl groups.
Aromatic C-H Stretch~3060 (weak)~3080 (weak)~3050-3100 (weak) Characteristic of hydrogens on an aromatic ring.
C=C / C=N Stretch~1600, 1450 (medium)[3]~1550, 1480, 1420 (medium-strong)~1400-1600 (multiple bands) A complex region showing the heterocyclic aromatic system.
B-O Asymmetric Stretch~1350 (strong, broad)[3]N/A~1330-1390 (strong, broad) Key indicator for the boronic acid group.
B-C Stretch~1089 (medium)[1]N/A~1080-1150 (medium) Confirms the bond between the ring and the boron atom.
Thiazole Ring VibrationsN/AMultiple bands ~1000-1300Multiple bands ~1000-1300 Fingerprint of the thiazole core structure.
C-H Out-of-Plane Bend~760, 700 (strong)~850 (strong)~800-900 (strong) Position is sensitive to the substitution pattern on the ring.
C-Cl StretchN/A~700-800 (medium-strong)~700-800 (medium-strong) May overlap with other vibrations in this region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid sample like (2-Chlorothiazol-5-yl)boronic acid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid-state analysis.

Workflow for FTIR-ATR Analysis

Sources

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